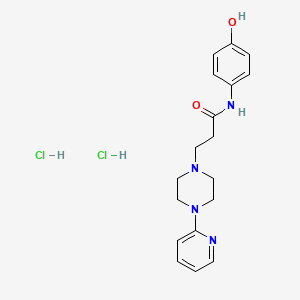
1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride typically involves the reaction of piperazine with appropriate amide and pyridine derivatives under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 1-Piperazineethanol
- 1-Piperazinecarboxamide
- 1-Piperazineacetamide
Uniqueness
1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride is unique due to its specific structural features, such as the presence of the hydroxyphenyl and pyridinyl groups. These features may confer distinct pharmacological properties and make it suitable for specific applications that other piperazine derivatives may not be able to achieve.
Properties
CAS No. |
104373-81-1 |
|---|---|
Molecular Formula |
C18H24Cl2N4O2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C18H22N4O2.2ClH/c23-16-6-4-15(5-7-16)20-18(24)8-10-21-11-13-22(14-12-21)17-3-1-2-9-19-17;;/h1-7,9,23H,8,10-14H2,(H,20,24);2*1H |
InChI Key |
MELCFFIZPRWPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)O)C3=CC=CC=N3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















